molecular formula C7H10F3N3 B11730280 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine CAS No. 1392274-36-0

2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine

Cat. No.: B11730280
CAS No.: 1392274-36-0
M. Wt: 193.17 g/mol
InChI Key: YXOSRXORMMORGF-UHFFFAOYSA-N
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Description

2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine ( 1392274-36-0) is a high-value pyrazole-based chemical building block designed for advanced research and development applications . This compound features a molecular formula of C 7 H 10 F 3 N 3 and a molecular weight of 193.17 g/mol . Its structure integrates a primary ethylamine spacer linked to a 3-methyl-5-(trifluoromethyl)pyrazole core, making it a versatile intermediate for constructing more complex molecules. The primary research value of this compound lies in its role as a key synthetic precursor in medicinal chemistry and drug discovery. Pyrazole derivatives are extensively investigated for their diverse biological activities . The presence of the trifluoromethyl (CF 3 ) group is of particular importance, as fluorine substitution is a established strategy in agrochemical and pharmaceutical design to enhance a compound's biological activity, metabolic stability, and cell membrane permeability . The primary amine terminus allows for straightforward functionalization, enabling researchers to conjugate the pyrazole moiety to other pharmacophores, scaffolds, or solid supports via amide bond formation or other coupling reactions. Specific research applications include the synthesis of novel pyrazolo-enaminones, bipyrazoles, and pyrazolopyrimidines , which are classes of nitrogen-containing heterocycles studied for their antioxidant and antimicrobial properties . Furthermore, structurally related pyrazole-ethylamine derivatives are featured in patents for pharmaceutical compositions, highlighting their potential in the development of therapies for autoimmune diseases and other conditions . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1392274-36-0

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]ethanamine

InChI

InChI=1S/C7H10F3N3/c1-5-4-6(7(8,9)10)13(12-5)3-2-11/h4H,2-3,11H2,1H3

InChI Key

YXOSRXORMMORGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)CCN

Origin of Product

United States

Preparation Methods

Trifluoroacetyl Acetone-Based Synthesis

The reaction of 4,4,4-trifluoro-1-(methyl)butane-1,3-dione (trifluoroacetyl acetone) with substituted hydrazines enables direct pyrazole ring formation. Key findings include:

  • Hydrazine selection : Methylhydrazine typically yields 1-methylpyrazoles, but substituting with 2-aminoethylhydrazine introduces the ethanamine moiety at position 1.

  • Temperature control : Reactions conducted at 0–20°C in methanol achieve 85–92% yields of the pyrazole core, minimizing side-product formation.

Table 1 : Cyclocondensation Optimization Parameters

ParameterOptimal ValueYield Impact
SolventMethanol+15% vs THF
Reaction Time16 hPeak yield
Hydrazine Equiv1.0592% purity

Di-Boc Trifluoromethylhydrazine Routes

Recent advances utilize di-Boc-protected trifluoromethylhydrazine for one-pot syntheses:

  • Mechanism : Condensation with diketones under acidic conditions (DCM/HCl) forms N-trifluoromethyl pyrazoles.

  • Advantage : Suppresses des-CF₃ byproducts (<5% vs 25% in traditional methods).

  • Limitation : Requires Boc-deprotection to reveal the ethanamine group, adding two synthetic steps.

Functionalization of Pre-Formed Pyrazole Intermediates

Nucleophilic Amination at Position 1

Pyrazoles with halogen substituents at position 1 undergo efficient amination:

Equation 1 :

C5H3F3N2Cl+H2NCH2CH2NH2CuI, DMFTarget Compound+HCl\text{C}5\text{H}3\text{F}3\text{N}2\text{Cl} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{CuI, DMF}} \text{Target Compound} + \text{HCl}

  • Conditions : Copper-catalyzed amination at 110°C achieves 78% conversion.

  • Regioselectivity : >99% preference for position 1 due to steric effects from 3-methyl and 5-CF₃ groups.

Lithiation-Based Functionalization

Directed ortho-metalation (DoM) enables precise functional group introduction:

  • Substrate : 4-Bromo-1-methyl-5-(trifluoromethyl)pyrazole.

  • Process :

    • Lithiation at -78°C with LDA (lithium diisopropylamide).

    • Quenching with ethylene oxide to form 1-(2-hydroxyethyl) intermediate.

    • Mitsunobu amination converts hydroxyl to amine (87% yield).

Regioisomeric Separation and Purification

Distillation Under Reduced Pressure

The Enamine protocol exploits boiling point differences:

Table 2 : Regioisomer Separation Data

IsomerBoiling Point (10 mmHg)Purity Post-Distillation
1-Ethanamine-3-Me-5-CF₃145–147°C99.2%
1-Ethanamine-5-Me-3-CF₃138–140°C98.7%

Chromatographic Resolution

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) resolves isomers with:

  • Retention times: 8.2 min (target) vs 9.7 min (undesired isomer).

  • Recovery rate: 91% for preparative-scale separations .

Chemical Reactions Analysis

Types of Reactions

2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine has demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli15
S. aureus10

This antimicrobial efficacy positions the compound as a potential candidate for developing new antibiotics, especially against multidrug-resistant pathogens.

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Pesticidal Activity

Research indicates that compounds with similar structures may exhibit pesticidal properties. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate plant tissues and exert toxic effects on pests.

Synthesis of Functional Materials

The unique structural characteristics of this compound allow it to be utilized in synthesizing advanced materials, such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical study evaluated the effectiveness of the compound against clinical isolates of resistant bacteria. The results indicated that it could serve as a viable alternative to traditional antibiotics, especially in treating infections caused by resistant strains.

Case Study 2: Anticancer Mechanisms

In a laboratory setting, researchers investigated the molecular mechanisms underlying the anticancer effects of this compound. The study revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

Compound 1 : 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine (CAS: 925154-89-8)
  • Structural Difference : The methyl and trifluoromethyl groups are swapped (methyl at position 5, trifluoromethyl at position 3).
  • Purity is reported as 95% .
Compound 2 : [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine (CAS: 1823875-42-8)
  • Structural Difference : The pyrazole ring has a methyl group at position 1 and a trifluoromethyl group at position 3. The amine is directly attached to the pyrazole as a methanamine.
  • Molecular formula: C₆H₈F₃N₃ (MW: 185.14 g/mol) .

Substituent Type Variations

Compound 3 : (1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine (CAS: 2098127-53-6)
  • Structural Difference : A 2-fluoroethyl group replaces the methyl group at position 1.
  • Impact : The fluorine atom introduces electronegativity, enhancing metabolic stability. The extended ethyl chain increases lipophilicity, which could influence membrane permeability .
Compound 4 : N-[(3-Methyl-1-propyl-1H-pyrazol-5-yl)methyl]ethanamine
  • Structural Difference : A propyl group replaces the hydrogen at position 1, and the amine is attached via a methylene bridge.
  • Impact: The propyl group adds significant lipophilicity, which may affect pharmacokinetic properties. This compound is listed with synonyms and multiple supplier codes .

Heterocycle Core Variations

Compound 5 : 2-(4-Methyl-1H-imidazol-5-yl)ethanamine
  • Structural Difference : The pyrazole core is replaced with an imidazole ring (adjacent nitrogen atoms).
  • Impact : Imidazole derivatives often exhibit distinct electronic properties due to aromaticity differences, influencing hydrogen-bonding capacity and acidity (pKa ~7 for imidazole vs. ~2.5 for pyrazole) .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Substituent Positions Key Features
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine Not Available C₇H₁₀F₃N₃ 3-Me, 5-CF₃, N1-ethanamine High metabolic stability
2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine (Isomer) 925154-89-8 C₇H₁₀F₃N₃ 5-Me, 3-CF₃, N1-ethanamine Altered steric/electronic effects
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine 1823875-42-8 C₆H₈F₃N₃ 1-Me, 4-CF₃, N1-methanamine Reduced steric bulk
(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine 2098127-53-6 C₇H₉F₄N₃ 1-(2-Fluoroethyl), 3-CF₃ Enhanced lipophilicity

Research Implications

  • Synthetic Flexibility : The ethanamine side chain in the target compound allows for derivatization into amides or ureas, expanding utility in drug discovery .
  • Biological Relevance : Trifluoromethylpyrazole derivatives are explored as kinase inhibitors or antimicrobial agents; substituent positioning is critical for target engagement .
  • Material Science : Fluorinated pyrazoles may serve as ligands in coordination chemistry, with substituents dictating metal-binding selectivity .

Biological Activity

2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine, a compound characterized by its pyrazole structure, has garnered attention for its potential biological activities. This article delves into its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H9F3N2C_7H_9F_3N_2 with a molecular weight of 192.16 g/mol. The presence of trifluoromethyl and methyl groups contributes to its unique chemical behavior and biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A review on aminopyrazole derivatives indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range, suggesting potent inhibition of cell proliferation. One study reported that a related compound arrested the cell cycle in the G2/M phase and inhibited tubulin polymerization, which are critical mechanisms in cancer therapy .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5A549 (Lung)0.08 - 12.07Tubulin polymerization inhibition
Compound XMCF-7 (Breast)<10Cell cycle arrest in G2/M phase

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory properties. Studies indicate that pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). In vitro assays demonstrated that certain derivatives effectively reduced LPS-induced TNF-α release, showcasing their potential in treating inflammatory diseases .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

CompoundInhibition (%) at 10 µMTarget
Compound Y97.7%TNF-α release
Compound Z>50%NO production

Antimicrobial Activity

Antimicrobial studies have revealed that pyrazole derivatives exhibit significant activity against bacterial strains. For example, one derivative demonstrated efficacy by disrupting bacterial cell membranes, leading to cell lysis. This mechanism positions these compounds as promising candidates for developing new antimicrobial agents .

Case Studies

  • Study on Anticancer Properties :
    A study published in MDPI evaluated various aminopyrazole derivatives for their anticancer activity. The results indicated that specific compounds could effectively inhibit tumor growth in vitro and in vivo models, with detailed docking studies revealing interactions with key cellular targets such as EGFR .
  • Investigation of Anti-inflammatory Effects :
    Research focusing on the anti-inflammatory effects of pyrazole compounds highlighted their ability to modulate immune responses. In vivo experiments demonstrated a marked decrease in inflammation markers in animal models treated with these compounds, suggesting therapeutic potential for conditions like rheumatoid arthritis .

Q & A

Q. Table 1: Example Reaction Conditions for Pyrazole-Ethanamine Coupling

ParameterTypical RangeImpact on Yield/Purity
Temperature60–70°CHigher yield at 70°C
SolventDMFEnhanced reactivity
Reaction Time12–24 hoursExtended time for completion
BaseK₂CO₃ (2 equiv.)Neutralizes HBr byproduct

Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

Answer:

  • ¹H/¹³C NMR :
    • Pyrazole ring protons appear as singlets (δ 6.5–7.5 ppm). The trifluoromethyl group (CF₃) causes splitting in adjacent proton signals .
    • Ethanamine’s NH₂ group shows broad peaks (δ 1.5–2.5 ppm) but may be obscured; deuterated solvents (DMSO-d₆) improve resolution .
  • FTIR :
    • Stretching vibrations for C-F (1100–1200 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (HRMS) :
    • Molecular ion [M+H]⁺ matches the theoretical mass (e.g., C₈H₁₁F₃N₄: calc. 236.09, obs. 236.08) .
  • X-ray Crystallography :
    • Resolves stereochemical ambiguities; hydrogen-bonding patterns (e.g., N–H···N) validate amine positioning .

Critical Note : NMR coupling constants distinguish regioisomers (e.g., 3-methyl vs. 5-methyl substitution). IR absence of NH₂ peaks may indicate incomplete amination .

How does the trifluoromethyl group influence the compound’s reactivity and derivatization potential in medicinal chemistry?

Answer:
The CF₃ group:

  • Electron-Withdrawing Effect : Reduces electron density on the pyrazole ring, directing electrophilic substitution to the 4-position. This facilitates regioselective modifications (e.g., halogenation or cross-coupling) .
  • Metabolic Stability : Enhances resistance to oxidative degradation, making the compound suitable for in vivo studies .
  • Derivatization Strategies :
    • Amide Formation : React with acyl chlorides to generate prodrugs.
    • Mannich Reactions : Introduce aminoalkyl side chains for enhanced solubility .

Example : CF₃ stabilizes intermediates in Suzuki-Miyaura couplings, enabling aryl/heteroaryl diversification at the pyrazole 4-position .

What strategies resolve discrepancies in biological activity data across studies involving this compound?

Answer:

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
  • Dose-Response Curves : Confirm activity thresholds (IC₅₀/EC₅₀) across multiple replicates.
  • Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding factors (e.g., solvent DMSO% differences) .
  • Structural Confirmation : Re-characterize batches with conflicting results to rule out degradation or isomerization .

How can computational approaches predict the compound’s binding affinity, and what experimental validation is recommended?

Answer:

  • Molecular Docking : Use software (AutoDock Vina) to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonds between the ethanamine NH₂ and protein active sites .
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust docking .
  • Validation :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K_D).
    • Thermal Shift Assays : Confirm target engagement via protein melting temperature (ΔT_m) shifts .

What critical factors should be considered in stability studies under varying pH and temperature?

Answer:

  • pH Stability :
    • Acidic conditions (pH <3) may protonate the pyrazole nitrogen, leading to ring-opening.
    • Neutral/basic conditions (pH 7–9) generally preserve integrity for >48 hours .
  • Thermal Stability :
    • Store at –20°C in amber vials; DSC/TGA data show decomposition onset at ~180°C .
  • Light Sensitivity : UV-Vis monitoring (λ=254 nm) detects photo-degradation byproducts .

Q. Table 2: Accelerated Stability Testing Conditions

ConditionTest DurationKey Metrics
40°C/75% RH1 monthPurity by HPLC
pH 2 (0.1N HCl)24 hoursDegradation products
UV Light (300–400 nm)48 hoursAbsorbance changes

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